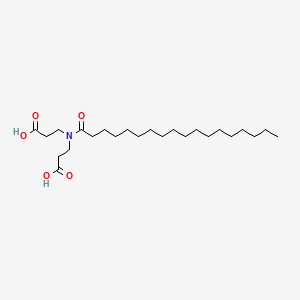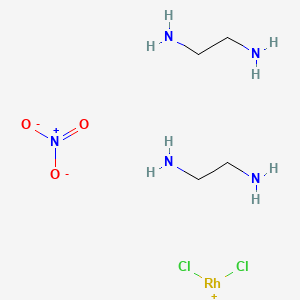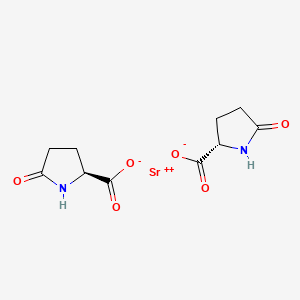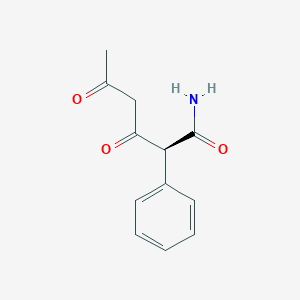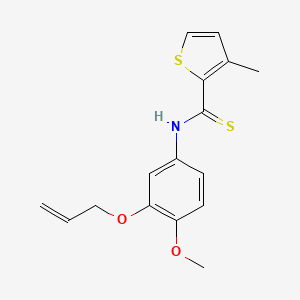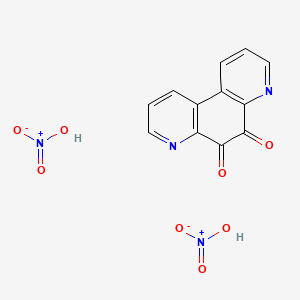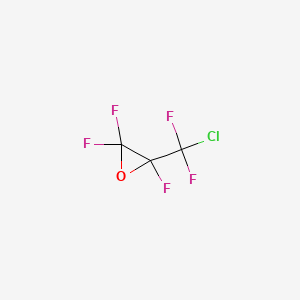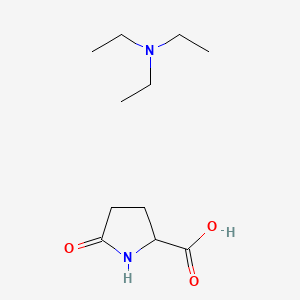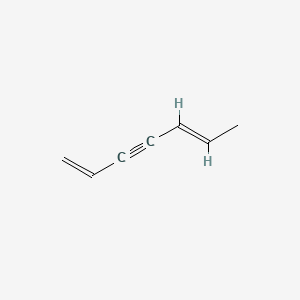
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. Anthocyanins are phenolic compounds produced in various parts of plants and are used as natural food dyes. They are also reported to have beneficial antioxidant effects for humans . This particular anthocyanin is found in black carrots and has been studied for its unique properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of cyanidin 3-xylosyl(sinapoylglucosyl)galactoside in plants involves the phenylpropanoid pathway, which is activated by specific transcription factors such as R2R3-MYB and bHLH . In laboratory settings, the compound can be synthesized by expressing these transcription factors in plants like orange carrots, which leads to the accumulation of anthocyanins in the taproots .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as black carrots. The use of elicitors like ethephon can enhance the anthocyanin content in these plants, making the extraction process more efficient . The extracted anthocyanins are then purified using techniques like high-speed countercurrent chromatography (HSCCC) .
Chemical Reactions Analysis
Types of Reactions
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside undergoes various chemical reactions, including oxidation and glycosylation. These reactions are crucial for its stability and bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include flavanone 3-hydroxylase (F3H), which reacts with naringenin to produce dihydrokaempferol (DHK), and further hydroxylation reactions to produce other anthocyanins .
Major Products
The major products formed from these reactions include other anthocyanins like cyanidin 3-xylosyl(feruloylglucosyl)galactoside and cyanidin 3-xylosyl(coumaroylglucosyl)galactoside .
Scientific Research Applications
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanidin 3-xylosyl(sinapoylglucosyl)galactoside involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also interacts with various molecular targets and pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress responses .
Comparison with Similar Compounds
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside is unique due to its specific glycosylation pattern, which enhances its stability and bioactivity. Similar compounds include:
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside: Found in black carrots, this compound has a different acylation pattern.
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside: Another anthocyanin with a different acylation pattern, affecting its color and stability.
These compounds share similar biosynthetic pathways but differ in their chemical structures and properties, making this compound a unique and valuable compound for various applications.
Properties
CAS No. |
142630-71-5 |
|---|---|
Molecular Formula |
C43H49O24+ |
Molecular Weight |
949.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O24/c1-58-25-7-16(8-26(59-2)32(25)51)3-6-30(49)60-14-28-33(52)35(54)38(57)41(65-28)62-15-29-34(53)36(55)40(67-42-37(56)31(50)23(48)13-61-42)43(66-29)64-27-12-19-21(46)10-18(44)11-24(19)63-39(27)17-4-5-20(45)22(47)9-17/h3-12,23,28-29,31,33-38,40-43,48,50,52-57H,13-15H2,1-2H3,(H4-,44,45,46,47,49,51)/p+1/t23-,28-,29-,31+,33-,34+,35+,36+,37-,38-,40-,41-,42+,43-/m1/s1 |
InChI Key |
LWQKGKRDBZVYNE-DBWHLQOESA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



